molecular formula C3H3Cl3 B110404 1-Propene, 1,3,3-trichloro- CAS No. 26556-03-6

1-Propene, 1,3,3-trichloro-

Cat. No.: B110404
CAS No.: 26556-03-6
M. Wt: 145.41 g/mol
InChI Key: KHMZDLNSWZGRDB-OWOJBTEDSA-N
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Description

1-Propene, 1,3,3-trichloro- is an organic compound with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.415 g/mol . It is also known by other names such as 3,3,3-trichloropropene and 3,3,3-trichloro-1-propene . This compound is characterized by the presence of three chlorine atoms attached to the propene backbone, making it a trichlorinated derivative of propene.

Chemical Reactions Analysis

1-Propene, 1,3,3-trichloro- undergoes several types of chemical reactions, including:

    Reduction: This compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in 1-Propene, 1,3,3-trichloro- can be substituted by other nucleophiles, leading to the formation of various substituted propene derivatives.

    Elimination: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.

Common reagents used in these reactions include zerovalent zinc for reduction and various bases for dehydrochlorination . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propene, 1,3,3-trichloro- has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of various chlorinated derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals due to its reactivity and ability to form various derivatives.

Mechanism of Action

The mechanism of action of 1-Propene, 1,3,3-trichloro- involves its interaction with molecular targets through its reactive chlorine atoms. These chlorine atoms can participate in various chemical reactions, including nucleophilic substitution and elimination, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Propene, 1,3,3-trichloro- can be compared with other similar compounds such as:

The uniqueness of 1-Propene, 1,3,3-trichloro- lies in its specific chlorine atom arrangement, which influences its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

(E)-1,3,3-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZDLNSWZGRDB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067225
Record name 1-Propene, 1,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26556-03-6
Record name 1-Propene, 1,3,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026556036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,3,3-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 1,3,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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